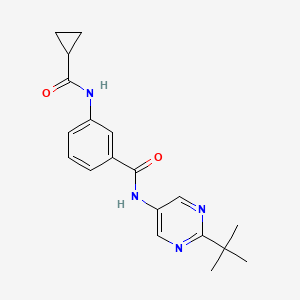
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide, also known as MRT67307, is a chemical compound that has gained widespread attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the p38α protein kinase, which plays a crucial role in the regulation of cellular responses to stress and inflammation.
Mechanism of Action
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide exerts its effects by binding to the ATP-binding site of p38α, thereby inhibiting its activity. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and survival, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In neurodegenerative disorders, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its specificity for p38α, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of p38α, which may have improved therapeutic efficacy. Additionally, the compound may be investigated for its potential use in combination with other drugs for the treatment of various diseases. Finally, the role of p38α in various cellular processes, such as cell differentiation and autophagy, may be further elucidated using N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide as a tool.
Synthesis Methods
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide involves several steps, starting with the reaction of 2-tert-butyl-5-(bromomethyl)pyrimidine with 3-aminobenzamide in the presence of a base. This reaction yields the intermediate N-(2-tert-butylpyrimidin-5-yl)-3-aminobenzamide, which is then treated with cyclopropanecarbonyl chloride to form the final product, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide.
Scientific Research Applications
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the p38α protein kinase, which is involved in the regulation of cellular responses to stress and inflammation. As such, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)18-20-10-15(11-21-18)23-17(25)13-5-4-6-14(9-13)22-16(24)12-7-8-12/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLOLFBVUUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
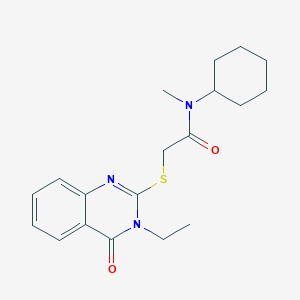
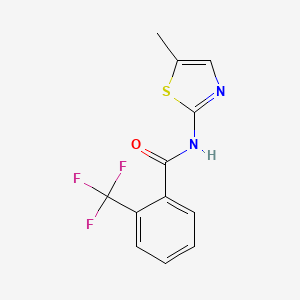
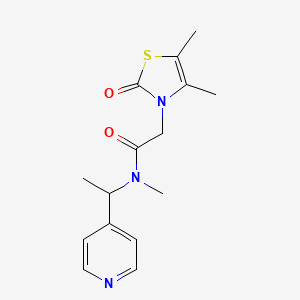
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
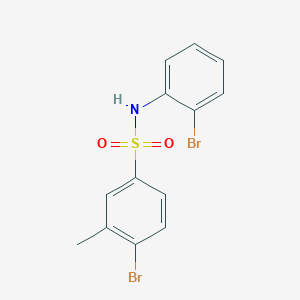
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
